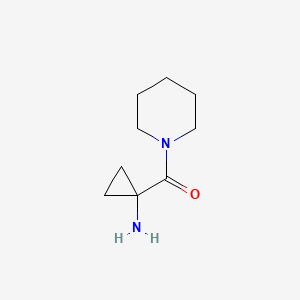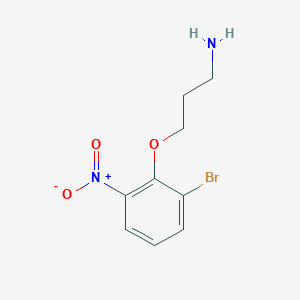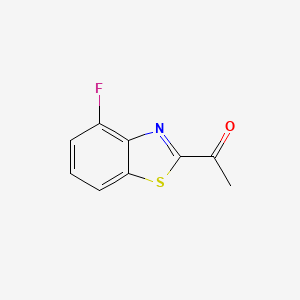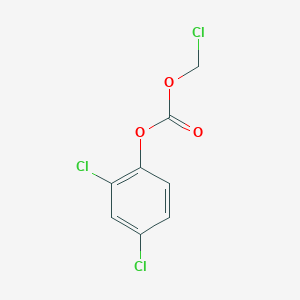
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenethyl moiety, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The benzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Alkylation: The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the phenethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing robust and recyclable catalysts to minimize costs and environmental impact.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in the development of probes for protein labeling and imaging.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Antimicrobial Agents: Investigated for its antimicrobial properties against various pathogens.
Industry
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to harsh environments.
Electronics: Applied in the development of electronic materials with improved performance characteristics.
Mechanism of Action
The mechanism by which 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets. These include:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can modulate the activity of certain receptors, affecting signal transduction pathways.
Pathway Involvement: Involved in pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the phenethyl group.
3-(Trifluoromethoxy)phenylpyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the phenethyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
4-[2-[3-(trifluoromethoxy)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)18-11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
InChI Key |
HWDRKLVUTLYNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
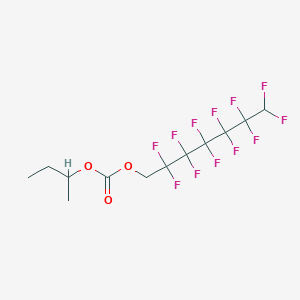
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
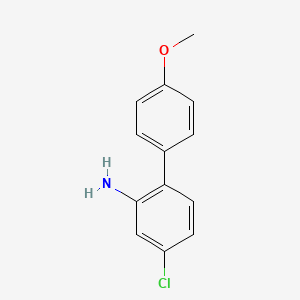
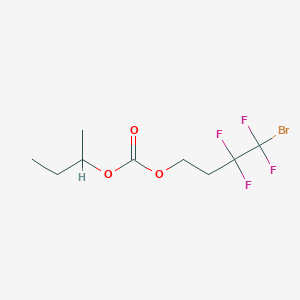
![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
